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REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][OH:11])[C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1.[CH2:15](OCC)C>CO.[Ni]>[NH2:1][C:2]1[N:7]=[C:6]2[C:5]([N:12]=[CH:15][N:8]2[CH2:9][CH2:10][OH:11])=[CH:4][N:3]=1
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Name
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Quantity
|
19.92 g
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Type
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reactant
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Smiles
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NC1=NC=C(C(=N1)NCCO)[N+](=O)[O-]
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Name
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Quantity
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200 mL
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Type
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reactant
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Smiles
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C(C)OCC
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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10 g
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Type
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catalyst
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Smiles
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[Ni]
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Control Type
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UNSPECIFIED
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Setpoint
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35 (± 5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred at a temperature of 30-40° C. for 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was then added
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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FILTRATION
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Details
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the reaction product was filtered through nitrocellulose
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Type
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WASH
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Details
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by washing
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CONCENTRATION
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Details
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To the remaining concentrate
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Type
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ADDITION
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Details
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100 ml of triethylorthoformate and 10 ml of concentrated hydrochloric acid were added
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Type
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STIRRING
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Details
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the mixture was stirred
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Type
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TEMPERATURE
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Details
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under reflux for 9 hours at a temperature of 80-90° C
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Duration
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9 h
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Type
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CUSTOM
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|
Details
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After completion of the reaction
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Type
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TEMPERATURE
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|
Details
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the product was cooled to room temperature
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Type
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FILTRATION
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|
Details
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The resulting crystal was filtered
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Type
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WASH
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|
Details
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washed
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Type
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CUSTOM
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|
Details
|
dried
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Reaction Time |
3 h |
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Name
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|
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Type
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product
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Smiles
|
NC1=NC=C2N=CN(C2=N1)CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.44 g | |
| YIELD: PERCENTYIELD | 75% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |